BenchChemオンラインストアへようこそ!

(S)-Alaproclate

Neuroscience Electrophysiology NMDA Receptor Antagonism

(S)-Alaproclate (developmental code (S)-GEA is the biologically active S-(−)-enantiomer of the racemic compound alaproclate, originally developed by Astra AB (now AstraZeneca) as one of the first selective serotonin reuptake inhibitors (SSRIs) in the 1970s. Beyond its established role as an SSRI, (S)-alaproclate exhibits a secondary pharmacology as a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 66171-75-3
Cat. No. B1664499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Alaproclate
CAS66171-75-3
SynonymsAlaproclate, (S)-;  (-)-Alaproclate;  S-(-)-Alaproclate; 
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N
InChIInChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m0/s1
InChIKeyFZSPJBYOKQPKCD-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-Alaproclate (CAS 66171-75-3): Procurement-Focused Profile of a Stereospecific SSRI and NMDA Antagonist


(S)-Alaproclate (developmental code (S)-GEA 654) is the biologically active S-(−)-enantiomer of the racemic compound alaproclate, originally developed by Astra AB (now AstraZeneca) as one of the first selective serotonin reuptake inhibitors (SSRIs) in the 1970s [1]. Beyond its established role as an SSRI, (S)-alaproclate exhibits a secondary pharmacology as a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [2]. This dual-mechanism profile distinguishes it from classical SSRIs, making it a specialized tool for investigating the intersection of serotonergic and glutamatergic signaling in neuroscience and psychiatry.

Why Generic Substitution of (S)-Alaproclate with Racemic or R-Enantiomer Preparations Is Scientifically Unjustified


The substitution of (S)-alaproclate with the racemic mixture or the R-(+)-enantiomer is not scientifically equivalent due to pronounced stereoselectivity in its pharmacological activity. Key pharmacodynamic properties, including the blockade of NMDA receptor-mediated currents and the in vivo antagonism of cGMP production, are significantly more potent for the S-(−)-enantiomer compared to its R-(+)-counterpart [1]. Furthermore, the enantiomers exhibit opposing selectivity for distinct ion channels: while (S)-alaproclate is more potent at NMDA receptors, (R)-alaproclate shows greater blockade of voltage-dependent potassium (K+) channels [2]. Consequently, the net biological outcome of an experiment—especially one involving neuronal excitability or synaptic plasticity—is entirely dependent on the enantiomeric purity of the compound, rendering racemic or alternate enantiomer preparations unsuitable for precise mechanistic studies.

Quantitative Evidence Guide: Differential Potency and Selectivity of (S)-Alaproclate


NMDA Receptor Antagonism: (S)-Alaproclate Exhibits Superior Potency to the R-Enantiomer In Vitro

(S)-Alaproclate demonstrates a stereoselective advantage in blocking NMDA receptor-mediated currents in vitro. The S-(−)-enantiomer is more potent than the R-(+)-enantiomer, with a measured IC50 of 1.1 μM for the block of NMDA receptor currents in cultured rat hippocampal neurons [1]. In contrast, the (R)-enantiomer is a more potent blocker of voltage-dependent K+ currents, exhibiting reversed stereoselectivity [1].

Neuroscience Electrophysiology NMDA Receptor Antagonism

In Vivo cGMP Antagonism: (S)-Alaproclate Is 2-5 Times More Potent Than the R-Enantiomer

In a rodent model, the stereospecific effect of (S)-alaproclate on NMDA receptor-mediated second messenger production was quantified. Following subcutaneous administration, S-(−)-alaproclate was 2-5 times more potent than the R-(+)-enantiomer in antagonizing the increase in cerebellar cGMP induced by harmaline [1].

In Vivo Pharmacology Second Messenger Signaling cGMP

Behavioral Selectivity: (S)-Alaproclate Does Not Disrupt Active Avoidance Acquisition Unlike Zimeldine and Fluoxetine

In a comparative study of acute effects on two-way active avoidance acquisition in rats, alaproclate exhibited a distinct behavioral profile. While zimeldine (5-20 mg/kg, IP) caused significant disruptions in avoidance acquisition, alaproclate did not [1]. Similar acquisition deficits were observed with other SSRIs, including citalopram and fluoxetine, but were notably absent with alaproclate treatment [1].

Behavioral Pharmacology Active Avoidance Cognitive Side Effects

Clinical Efficacy Without Platelet 5-HT Uptake Inhibition: A Differentiating Pharmacodynamic Profile from Zimeldine

In a randomized clinical trial comparing alaproclate and zimeldine in 24 hospitalized patients with endogenous depression, both compounds demonstrated comparable clinical improvement (7/14 patients for zimeldine, 7/10 for alaproclate) [1]. However, a stark pharmacodynamic difference emerged: while zimeldine produced significant 5-HT uptake inhibition in platelets and altered CSF monoamine metabolite concentrations, alaproclate treatment resulted in no mean change in platelet 5-HT uptake and no significant CSF metabolite changes [1].

Clinical Trial Pharmacodynamics Serotonin Transporter

Recommended Research and Industrial Applications for (S)-Alaproclate Based on Differential Evidence


Neuroscience Research Requiring Selective NMDA Receptor Modulation Without K+ Channel Interference

Procure (S)-alaproclate for electrophysiological studies on NMDA receptor function in hippocampal or cortical neurons. Its demonstrated IC50 of 1.1 μM for NMDA receptor current blockade makes it a useful pharmacological tool [1]. Importantly, the use of the pure (S)-enantiomer avoids the confounding K+ channel blockade that is more prominent with the (R)-enantiomer, ensuring experimental specificity in studies of synaptic plasticity and excitotoxicity.

In Vivo Studies of Glutamatergic Signaling and cGMP-Mediated Pathways

Utilize (S)-alaproclate in rodent models to investigate NMDA receptor-mediated cGMP signaling in the cerebellum. The S-enantiomer is 2-5 times more potent than the R-enantiomer in vivo [2], ensuring a robust and specific pharmacological effect. This application is ideal for researchers studying the role of NMDA receptors in motor control, neurodevelopment, or the mechanism of action of novel neuropsychiatric drug candidates.

Behavioral Pharmacology Studies Investigating the Dissociation of SSRI Activity from Cognitive Impairment

Use (S)-alaproclate as a control or comparator in rodent behavioral assays, such as the two-way active avoidance task. Unlike fluoxetine and citalopram, alaproclate does not disrupt avoidance acquisition, making it a valuable tool for teasing apart the specific serotonergic or off-target mechanisms that underlie the cognitive side effects of other SSRIs [3].

Clinical and Translational Research Exploring Non-SSRI Antidepressant Mechanisms

Incorporate (S)-alaproclate into ex vivo studies or as a reference standard in bioanalytical assays aimed at understanding antidepressant response. Its unique clinical profile—exhibiting antidepressant efficacy comparable to zimeldine without causing peripheral serotonin uptake inhibition or altering CSF monoamine metabolites [4]—positions it as a critical compound for investigating alternative pathways in mood disorders, potentially involving direct NMDA receptor modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Alaproclate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.